1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Description

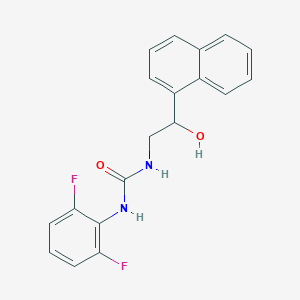

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a urea derivative characterized by a 2,6-difluorophenyl group and a naphthalen-1-yl-substituted hydroxyethyl moiety.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O2/c20-15-9-4-10-16(21)18(15)23-19(25)22-11-17(24)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,24H,11H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQPHBUHZNKPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=C(C=CC=C3F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and naphthalen-1-yl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of halogenated or hydroxylated derivatives.

Scientific Research Applications

This compound has diverse applications across multiple scientific fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved can vary depending on the application, but often include modulation of signaling cascades and metabolic processes.

Comparison with Similar Compounds

Fluorophenyl-Substituted Ureas

describes urea derivatives with adamantane and fluorophenyl groups, synthesized using similar methods. Key comparisons include:

Key Observations :

- Substituent Effects : The target compound’s naphthalen-1-yl group likely enhances aromatic stacking interactions compared to adamantane, which is rigid and lipophilic. This may improve binding to hydrophobic targets but reduce aqueous solubility.

- Yield and Stability: Adamantane-containing analogs show variable yields (10–92%), suggesting steric or electronic challenges during synthesis.

Ureas with Naphthalene Moieties

BIRB 796 (), a urea derivative with a naphthalene group and morpholine-ethoxy chain, exhibits anti-inflammatory activity via kinase inhibition. Comparisons include:

Key Observations :

- Hydroxyl vs. Morpholine : The hydroxyl group in the target compound may enhance hydrogen bonding with targets, while BIRB 796’s morpholine improves solubility and pharmacokinetics.

- Activity Inference : BIRB 796’s efficacy suggests naphthalene-containing ureas are viable for therapeutic development, but the target compound’s hydroxyl group could modulate selectivity or potency .

Comparison with Thiourea Analogs

lists thiourea derivatives with naphthalene and dimethylamino-diphenylethyl groups. Thioureas differ from ureas in electronic and steric properties:

Key Observations :

- Thiourea vs. Urea : Thioureas exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability. The target compound’s urea linkage may offer better in vivo persistence.

- Storage Conditions : Thioureas in require refrigeration, suggesting higher reactivity or degradation susceptibility compared to ureas .

Research Findings and Implications

- Biological Potential: BIRB 796’s success underscores the therapeutic relevance of naphthalene-containing ureas, though the target compound’s hydroxyl group warrants further study for optimized activity .

- Analytical Methods : Purity assessment via HPLC-UV () is critical for ensuring reliable biological data, especially for structurally complex ureas .

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of two fluorine atoms, which may enhance its biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of urea and thiourea have shown effectiveness against various bacterial strains such as Enterococcus faecalis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating a strong antibacterial potential comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicated that related derivatives could induce apoptosis in cancer cell lines, with IC50 values ranging from 3 to 20 µM across various types of cancers, including breast and prostate cancer . The mechanism appears to involve the inhibition of angiogenesis and modulation of signaling pathways critical for tumor growth.

| Cancer Type | IC50 (µM) | Reference Compound |

|---|---|---|

| Breast Cancer (MCF-7) | 1.50 | Bleomycin |

| Prostate Cancer | 14 | - |

| Pancreatic Cancer | 7 | - |

Other Biological Activities

In addition to antibacterial and anticancer effects, there are indications that this compound may possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress and inflammation-related diseases.

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis. The treated cells showed an increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxicity .

- Synergistic Effects : Another investigation explored the combination of this compound with conventional chemotherapy agents, demonstrating enhanced efficacy against resistant cancer cell lines. This synergy suggests potential for developing combination therapies that could improve treatment outcomes in difficult-to-treat cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.